REACTION_CXSMILES
|
CO[CH:3]([O:15]C)[CH2:4][NH:5][C:6](=O)[C:7]1[CH:12]=[CH:11][C:10]([I:13])=[CH:9][CH:8]=1>CS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O>[I:13][C:10]1[CH:9]=[CH:8][C:7]([C:6]2[O:15][CH:3]=[CH:4][N:5]=2)=[CH:12][CH:11]=1 |f:1.2|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC(CNC(C1=CC=C(C=C1)I)=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)(=O)O.O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
The brown solid was isolated by filtration
|
Type
|
CUSTOM
|
Details
|
Purification on silica gel eluting with dichloromethane
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC=C(C=C1)C=1OC=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 82.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |